Didymium oxide

Description

Structure

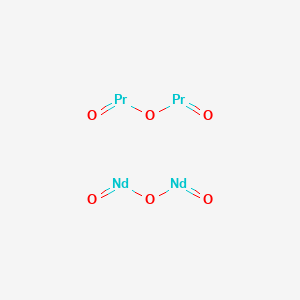

2D Structure

Properties

IUPAC Name |

oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.6O.2Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMURXTAXEGMANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O6Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Elemental Components of Didymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the elemental composition of didymium oxide, a material with historical significance and contemporary applications in various scientific and industrial fields.

Introduction: The Nature of Didymium

Didymium is not a distinct element but rather a mixture of the rare earth elements praseodymium and neodymium.[1][2][3] Historically, it was mistakenly identified as a new element by Carl Mosander in 1841 due to its close chemical similarities to lanthanum and cerium.[1] It was only in 1885 that Carl Auer von Welsbach successfully separated didymium into its constituent elements, praseodymium and neodymium.[1] The name "didymium," derived from the Greek word didymos meaning "twin," alludes to its close association with lanthanum.[1][2]

Elemental Composition of this compound

This compound is, consequently, a mixture of praseodymium oxide and neodymium oxide.[4][5] The precise elemental composition of this compound is not fixed and can vary depending on its source and processing.[2] However, it is primarily composed of praseodymium and neodymium, with neodymium typically being present in a higher proportion, often about three times more than praseodymium.[2]

The chemical representation of this compound is often given as (Pr+Nd)2O3.[4] This formula signifies a blend of praseodymium(III) oxide (Pr₂O₃) and neodymium(III) oxide (Nd₂O₃).[6][7] Some sources may also represent the formula as Nd₂O₆Pr₂.[8][9][10][11][12]

In industrial contexts, the term "didymium" can refer to the residual mixture after cerium has been extracted from the mineral monazite.[2] This commercial-grade didymium may contain other rare earth elements in addition to praseodymium and neodymium. A typical composition of such a material extracted from South African monazite could include significant amounts of lanthanum, with smaller quantities of samarium and gadolinium.[1]

Quantitative Analysis

The relative abundance of the constituent elements in this compound can fluctuate based on the geological source of the ore and the subsequent extraction and purification processes. For the purpose of providing a clear overview, the table below summarizes the typical elemental composition of commercial "didymium" derived from monazite, as well as the fundamental composition of pure this compound.

| Component | Chemical Formula | Typical Percentage in Commercial "Didymium" (from Monazite)[1][2] | Notes |

| Lanthanum | La | ~46% | Often present in commercial preparations after cerium removal. |

| Neodymium | Nd | ~34% | A primary component of didymium. |

| Praseodymium | Pr | ~11% | A primary component of didymium. |

| Samarium & Gadolinium | Sm & Gd | Remainder | Present in smaller quantities in some commercial grades. |

| Oxygen | O | Not applicable for the metallic mixture, but a key component of the oxide. | Combines with Pr and Nd to form the oxide. |

Experimental Protocols: Not Applicable

This whitepaper focuses on the elemental composition of this compound, which is a well-established chemical fact. The identification and quantification of these elements are typically performed using standard analytical techniques such as X-ray fluorescence (XRF), inductively coupled plasma mass spectrometry (ICP-MS), and atomic absorption spectroscopy (AAS). Detailed experimental protocols for these standard analytical methods are widely available in analytical chemistry literature and are not specific to the analysis of this compound.

Visualizations

To illustrate the relationships between didymium, its elemental components, and the resulting oxide, the following diagrams are provided.

References

- 1. Didymium - Wikipedia [en.wikipedia.org]

- 2. Didymium Facts and Uses - Element or Not? [thoughtco.com]

- 3. Client Challenge [exodus3000.fandom.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. americanelements.com [americanelements.com]

- 6. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. Praseodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 8. This compound [chembk.com]

- 9. This compound | Nd2O6Pr2 | CID 44135820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 11141-21-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Cas 11141-21-2,this compound | lookchem [lookchem.com]

- 12. This compound | CAS#:11141-21-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Didymium Oxide Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didymium oxide is a grayish-brown powder that is a mixture of two rare earth oxides: neodymium oxide (Nd₂O₃) and praseodymium oxide (Pr₂O₃). Historically, it was once believed to be an element. It is a material of significant interest in various scientific and industrial fields, including ceramics, glass manufacturing, and catalysis. This guide provides a comprehensive overview of the physical and chemical properties of this compound powder, with a focus on quantitative data, experimental methodologies, and the material's behavior in chemical reactions.

Physical Properties

The physical characteristics of this compound powder are crucial for its application and processing. These properties are influenced by the specific ratio of neodymium and praseodymium oxides, as well as the powder's particle size and morphology.

Quantitative Physical Data

The following tables summarize key physical properties of this compound and its constituent oxides.

Table 1: General Physical Properties of this compound Powder

| Property | Value |

| Appearance | Grayish-brown powder |

| Molecular Formula | Nd₂O₃ · Pr₂O₃ (representative) |

| CAS Number | 11141-21-2 |

| Melting Point | ~2300 °C |

| Density | ~7.8 g/cm³ |

| Molar Mass | ~666.29 g/mol (for Nd₂Pr₂O₆)[1] |

Table 2: Thermal Properties of Constituent Oxides

| Property | Neodymium Oxide (Nd₂O₃) | Praseodymium Oxide (Pr₆O₁₁) |

| Specific Heat Capacity (at 25°C) | ~111.3 J/(mol·K)[2] | Data not readily available |

| Thermal Conductivity (powder, ambient) | Not readily available for individual powder | Not readily available for individual powder |

Note: Thermal conductivity of rare earth oxide powders is highly dependent on porosity and the surrounding atmosphere. The Transient Plane Source (TPS) technique is a common method for its measurement.[3][4]

Table 3: Magnetic Properties of Neodymium Oxide

| Property | Value |

| Molar Magnetic Susceptibility (χm) | +10,200 x 10⁻⁶ cm³/mol[2] |

Note: Neodymium oxide is paramagnetic, and this property contributes to the overall magnetic behavior of this compound.[5]

Table 4: Crystal Structure of Constituent Oxides

| Oxide | Crystal System | Space Group |

| Neodymium Oxide (Nd₂O₃) | Hexagonal (A-type) | P-3m1 |

| Praseodymium Oxide (Pr₂O₃) | Cubic | Ia-3 |

Chemical Properties and Reactivity

This compound is a stable compound but exhibits reactivity under certain conditions, particularly with acids. Its chemical behavior is largely determined by the properties of neodymium and praseodymium ions.

Solubility and Reactivity

-

Solubility: this compound powder is insoluble in water.

-

Reactivity with Acids: It readily reacts with strong acids, such as nitric acid and hydrochloric acid, to form the corresponding neodymium and praseodymium salts. This reactivity is a key aspect of its processing and purification.

Catalytic Activity

This compound, often as a dopant in other metal oxides like cerium oxide (CeO₂), can exhibit significant catalytic activity. The presence of neodymium and praseodymium ions can create oxygen vacancies and enhance the mobility of lattice oxygen, which are crucial for oxidation reactions.

A representative logical workflow for the catalytic oxidation of carbon monoxide (CO) over a CeO₂-based catalyst doped with neodymium and praseodymium is illustrated below.

Caption: Logical workflow for the catalytic oxidation of CO.

Experimental Protocols

Accurate characterization of this compound powder is essential for its effective use. The following sections detail the methodologies for key analytical techniques.

Determination of Elemental Composition by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To quantitatively determine the concentration of neodymium, praseodymium, and other trace elements in the this compound powder.

Methodology:

-

Sample Preparation and Digestion:

-

Accurately weigh approximately 0.1 g of the this compound powder into a clean, inert digestion vessel.

-

Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., aqua regia) to the vessel. The exact volumes will depend on the sample mass and expected concentrations.

-

Heat the mixture on a hot plate or in a microwave digestion system to facilitate complete dissolution of the oxide powder. The digestion should continue until a clear solution is obtained.[6][7]

-

Allow the solution to cool and then quantitatively transfer it to a volumetric flask. Dilute to a known volume with deionized water. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the ICP-MS instrument.

-

-

Instrumental Analysis:

-

Calibrate the ICP-MS instrument using a series of certified standards of neodymium, praseodymium, and other elements of interest. The calibration standards should be matrix-matched to the sample solutions to the extent possible.

-

Introduce the prepared sample solution into the ICP-MS. The high-temperature plasma will atomize and ionize the elements.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures the intensity of each ion beam.

-

The concentration of each element in the original sample is calculated by comparing the signal intensities from the sample with the calibration curve.

-

Caption: Experimental workflow for ICP-MS analysis.

Crystal Structure Analysis by Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the this compound powder and to determine their crystal structures and lattice parameters.

Methodology:

-

Sample Preparation:

-

Grind the this compound powder to a fine, homogeneous consistency using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface that is level with the holder's reference plane to minimize errors in peak positions.

-

-

Data Collection:

-

Place the sample holder into the powder X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the angular range (2θ) to be scanned. A typical range for initial analysis is 10° to 90°.

-

Initiate the scan. The instrument will rotate the X-ray source and detector, and the detector will record the intensity of the diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

The resulting XRD pattern (a plot of intensity versus 2θ) is analyzed to identify the crystalline phases.

-

The positions and relative intensities of the diffraction peaks are compared to a database of known diffraction patterns (e.g., the ICDD Powder Diffraction File) to identify the neodymium oxide and praseodymium oxide phases.

-

For quantitative phase analysis and detailed structural information, Rietveld refinement can be performed. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.[8][9][10][11]

-

Caption: Experimental workflow for XRD analysis.

Particle Size Distribution Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the this compound powder.

Methodology:

-

Sample Dispersion:

-

Select an appropriate dispersant in which the this compound powder is insoluble and does not agglomerate. Water with a suitable surfactant is often used for oxide powders.

-

Prepare a suspension of the powder in the dispersant. The concentration should be optimized to achieve an appropriate level of laser obscuration as recommended by the instrument manufacturer.

-

Use ultrasonication to break up any agglomerates and ensure a stable, well-dispersed suspension.[12]

-

-

Instrumental Measurement:

-

Introduce the dispersed sample into the laser diffraction instrument's measurement cell. The instrument's circulation system will ensure a representative sample is continuously passed through the laser beam.

-

The instrument directs a laser beam through the suspension. The particles scatter the light at angles that are inversely proportional to their size.

-

A series of detectors measure the angular distribution of the scattered light intensity.

-

-

Data Analysis:

-

The instrument's software uses a scattering model (typically Mie theory for fine powders) to calculate the particle size distribution from the measured scattered light pattern.

-

The results are typically presented as a volume-based distribution, providing parameters such as the D10, D50 (median particle size), and D90 values.

-

Caption: Experimental workflow for Laser Diffraction analysis.

Conclusion

This compound powder possesses a unique combination of physical and chemical properties derived from its neodymium and praseodymium oxide constituents. Its high melting point, thermal stability, and reactivity with acids make it a versatile material in various high-temperature applications and chemical syntheses. Furthermore, its potential as a catalytic material, particularly when combined with other oxides, opens up avenues for research in catalysis and environmental applications. The experimental protocols detailed in this guide provide a framework for the accurate and reliable characterization of this important rare earth material.

References

- 1. thermtest.com [thermtest.com]

- 2. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. thermtest.com [thermtest.com]

- 5. arxiv.org [arxiv.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. rruff.net [rruff.net]

- 9. mdpi.com [mdpi.com]

- 10. matec-conferences.org [matec-conferences.org]

- 11. fibers.unimore.it [fibers.unimore.it]

- 12. aemhpa.com [aemhpa.com]

Didymium oxide crystal structure and lattice parameters

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Didymium Oxide's Constituent Oxides

Introduction

This compound is not a distinct chemical compound but rather a historical name for a mixture of rare-earth oxides, primarily composed of praseodymium oxide and neodymium oxide.[1][2] The term "didymium" (from the Greek didymos, meaning "twin") was coined because praseodymium and neodymium were once mistaken for a single element due to their similar chemical properties. Consequently, this compound does not possess a single, defined crystal structure. This guide provides an in-depth analysis of the crystal structures and lattice parameters of its principal components: praseodymium oxide and neodymium oxide.

The crystallographic data presented here are crucial for researchers and scientists in materials science and drug development, as the physical and chemical properties of these oxides are intrinsically linked to their atomic arrangements.

Praseodymium Oxide: Crystal Structures and Lattice Parameters

Praseodymium forms several stable oxides, most notably Praseodymium(III) oxide (Pr₂O₃), Praseodymium(III,IV) oxide (Pr₆O₁₁), and Praseodymium(IV) oxide (PrO₂). The most stable form under ambient conditions is Pr₆O₁₁.[3][4]

-

Praseodymium(III) Oxide (Pr₂O₃): This oxide typically crystallizes in a light green hexagonal form or a cubic bixbyite structure.[4][5]

-

Praseodymium(III,IV) Oxide (Pr₆O₁₁): As the most stable form, this dark brown powder has a cubic fluorite crystal structure.[3] It is characterized by a mixed-valence state of praseodymium ions (Pr³⁺ and Pr⁴⁺).[3]

-

Praseodymium(IV) Oxide (PrO₂): This oxide also adopts a cubic fluorite structure.[6]

The crystallographic details for these praseodymium oxides are summarized in the table below.

| Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Pr₂O₃ | Cubic | Ia-3 (No. 206) | a = 11.24[7] |

| Pr₆O₁₁ | Cubic (Fluorite) | - | Varies with synthesis conditions[8] |

| PrO₂ | Cubic (Fluorite) | Fm-3m (No. 225) | a = 5.393[6] |

Neodymium Oxide: Crystal Structures and Lattice Parameters

Neodymium(III) oxide (Nd₂O₃), or neodymium sesquioxide, is known to exist in several polymorphic forms depending on the temperature.[1] The primary structures are a low-temperature trigonal form (A-type), a high-temperature hexagonal form (H-type), and a high-temperature cubic form (C-type or X-type).[1]

-

A-type Nd₂O₃ (Trigonal): This is the stable form at lower temperatures.[1]

-

H-type Nd₂O₃ (Hexagonal): This form appears at higher temperatures.[1]

-

C/X-type Nd₂O₃ (Cubic): This structure is also observed at high temperatures and exhibits crystallographic disorder.[1][9]

The crystallographic details for the common polymorphs of neodymium oxide are presented below.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |

| A-type | Trigonal | P-3m1 (No. 164) | a = 3.830, c = 5.999[10] |

| H-type | Hexagonal | P6₃/mmc (No. 194) | - |

| C/X-type | Cubic | Ia-3 (No. 206) | a = 11.08[11] |

Experimental Protocols: Crystal Structure Determination

The primary and most powerful technique for determining the crystal structure and lattice parameters of crystalline materials like rare-earth oxides is X-ray Diffraction (XRD).[12][13]

Methodology: Powder X-ray Diffraction (XRD)

This protocol outlines the typical workflow for analyzing a rare-earth oxide sample.

-

Sample Preparation:

-

Synthesis: The oxide powder is first synthesized using methods such as solid-state calcination, sol-gel synthesis, or precipitation.[3][12] For instance, praseodymium nitrate may be heated to over 500°C to produce crystalline Pr₆O₁₁.[3]

-

Homogenization: The synthesized material is ground into a fine, homogeneous powder to ensure that the crystallites are randomly oriented. This is critical for obtaining a high-quality diffraction pattern that accurately represents all crystal planes.

-

-

Data Collection:

-

Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly a Cu Kα radiation source with λ ≈ 1.54 Å), a sample holder, and a detector.[14]

-

Measurement: The powdered sample is mounted on the holder and irradiated with the X-ray beam. The detector rotates around the sample to measure the intensity of the diffracted X-rays at various angles (2θ).[14] The data are collected over a specified angular range (e.g., 2θ from 10° to 90°) with a defined step size.[15]

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern—a plot of intensity versus 2θ—serves as a unique fingerprint for the crystalline material.[13] This pattern is compared against standard patterns in extensive databases, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present in the sample.[14]

-

Lattice Parameter Refinement: Once the crystal system and space group are identified, the precise lattice parameters are determined by refining the diffraction data. The Rietveld method is a widely used computational technique for fitting the entire experimental diffraction profile to a calculated profile based on a structural model.[12] This refinement adjusts parameters such as lattice constants, atomic positions, and peak shape to achieve the best possible fit, yielding highly accurate crystallographic information.

-

Mandatory Visualization

The following diagram illustrates the standard experimental workflow for the characterization of rare-earth oxide crystal structures using powder X-ray diffraction.

References

- 1. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Praseodymium(III,IV) oxide - Wikipedia [en.wikipedia.org]

- 4. shop.nanografi.com [shop.nanografi.com]

- 5. Praseodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 6. Praseodymium(IV) oxide - Wikipedia [en.wikipedia.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. osti.gov [osti.gov]

- 11. confit.atlas.jp [confit.atlas.jp]

- 12. researchgate.net [researchgate.net]

- 13. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]

- 14. mdpi.com [mdpi.com]

- 15. briefs.techconnect.org [briefs.techconnect.org]

A Technical Guide to the Synthesis of Didymium Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing didymium oxide nanoparticles. Didymium, a mixture of the rare-earth elements neodymium (Nd) and praseodymium (Pr), forms oxide nanoparticles with significant potential in catalysis, ceramics, and biomedical applications. This document details the experimental protocols for four core synthesis techniques: co-precipitation, sol-gel, hydrothermal synthesis, and solution combustion. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to facilitate understanding and replication.

Co-precipitation Synthesis

Co-precipitation is a widely utilized, scalable, and straightforward method for synthesizing mixed-oxide nanoparticles. It involves the simultaneous precipitation of multiple cations from a solution through the addition of a precipitating agent. The resulting precipitate is then calcined at high temperatures to yield the final oxide nanoparticles.

Experimental Protocol

This protocol is adapted from the homogeneous precipitation synthesis of neodymium oxide nanoparticles, a major component of this compound.[1]

-

Precursor Solution Preparation: Dissolve neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) and praseodymium nitrate hexahydrate (Pr(NO₃)₃·6H₂O) in deionized water. In a typical synthesis for Nd₂O₃, 0.05 g (0.11 mmol) of Nd(NO₃)₃·6H₂O is used.[2] A stoichiometric equivalent of Pr(NO₃)₃·6H₂O should be added to create the didymium mixture.

-

Addition of Precipitating Agent: Add urea (CO(NH₂)₂) to the precursor solution. A common ratio involves dissolving 0.5 g (8.3 mmol) of urea in 40 mL of the precursor solution.[2]

-

Sonication: Sonicate the mixture for 30 minutes to ensure homogeneity.[2]

-

Precipitation: Heat the solution to 90°C and maintain this temperature for 3-4 hours with continuous stirring. The slow decomposition of urea at this temperature generates hydroxide ions uniformly throughout the solution, leading to the gradual and homogeneous precipitation of neodymium and praseodymium hydroxides.

-

Washing and Drying: After cooling to room temperature, collect the precipitate by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities. Dry the washed precipitate in an oven.

-

Calcination: Calcine the dried precipitate in a muffle furnace at 800°C for 3 hours. The heating and cooling rates should be controlled to ensure uniform particle formation. The resulting powder is this compound nanoparticles.[2]

Logical Workflow: Co-precipitation

Caption: Workflow for co-precipitation synthesis of this compound nanoparticles.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method allows for excellent control over the product's chemical composition and microstructure at a lower processing temperature than conventional solid-state reactions.

Experimental Protocol

This protocol is based on the sol-gel auto-combustion synthesis of Nd₂O₃ nanoparticles, which can be adapted for this compound.[3]

-

Precursor Solution: Prepare an aqueous solution of neodymium nitrate (Nd(NO₃)₃) and praseodymium nitrate (Pr(NO₃)₃).

-

Chelating Agent Addition: Add citric acid (C₆H₈O₇) to the solution. A molar ratio of total metal ions to citric acid of 1:2 has been found to be optimal.[3] Stir the solution until the precursors are completely dissolved.

-

Polymerizing Agent (Optional but Recommended): Add polyvinyl alcohol (PVA) to the solution. An amount equivalent to 10% of the mass of the metal nitrates can be used.[3] PVA acts as a stabilizing and polymerizing agent, ensuring a homogenous gel.

-

pH Adjustment: Adjust the pH of the solution. While the optimal pH can vary, it is a critical parameter in controlling the gelation process.

-

Gel Formation: Heat the solution on a hot plate at a temperature of 80-100°C with continuous stirring. The solution will gradually become more viscous and transform into a transparent, sticky gel.[4]

-

Drying and Combustion: Dry the gel in an oven at approximately 120°C. Once dry, ignite the gel in a well-ventilated muffle furnace. The gel will undergo a self-sustaining combustion process, burning off the organic components and leaving behind a voluminous, fine powder.

-

Calcination: Calcine the resulting ash at a temperature between 600°C and 800°C to ensure the complete removal of any residual organic matter and to promote the crystallization of the this compound nanoparticles.

Logical Workflow: Sol-Gel

Caption: Workflow for sol-gel synthesis of this compound nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. This method is highly effective for producing crystalline nanoparticles with well-defined morphology and size without the need for high-temperature calcination.[5]

Experimental Protocol

-

Precursor Solution: Prepare a 120 mL aqueous solution containing dissolved neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O), praseodymium nitrate hexahydrate (Pr(NO₃)₃·6H₂O), and urea (CO(NH₂)₂). For a typical synthesis of Nd₂O₃, 0.52 g of Nd(NO₃)₃·6H₂O and 4.5 g of CO(NH₂)₂ are used.

-

Autoclave Treatment: Transfer the solution into a 200 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an electric oven.

-

Reaction: Heat the autoclave to 160°C and maintain this temperature for 24 hours. During this time, the precursors react under high pressure to form hydroxide and carbonate precursors of the nanoparticles.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation at 6000 rpm.

-

Washing and Drying: Wash the collected precipitate sequentially with deionized water and ethanol. Dry the product in an oven at 70°C for 16 hours.

-

Calcination: Grind the dried powder and calcinate it in a muffle furnace at 900°C for 5 hours to obtain the final crystalline this compound nanoparticles.

Logical Workflow: Hydrothermal Synthesis

Caption: Workflow for hydrothermal synthesis of this compound nanoparticles.

Solution Combustion Synthesis

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient process that involves an exothermic, self-sustaining reaction in a homogeneous solution of an oxidizer (typically metal nitrates) and a fuel (e.g., urea, glycine, citric acid).[6] The reaction, once initiated by a heat source, generates a large volume of gas, resulting in the formation of fine, often porous, oxide powders.[5]

Experimental Protocol

-

Precursor Solution: Prepare a concentrated aqueous solution containing stoichiometric amounts of neodymium nitrate, praseodymium nitrate (oxidizers), and a fuel such as glycine (C₂H₅NO₂). The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and final product characteristics.

-

Heating and Dehydration: Place the precursor solution in a heat-resistant vessel (e.g., a large porcelain or silica crucible) and heat it on a hot plate at around 300-400°C. The solution will dehydrate, boil, and eventually form a viscous gel.

-

Ignition: Continue heating the gel until it spontaneously ignites. The ignition is characterized by the evolution of a large volume of gases and a rapid, glowing combustion front that propagates through the material. The entire combustion event is typically very brief, lasting only a few seconds.

-

Product Collection: The result of the combustion is a voluminous, foam-like, and fragile solid. Allow this product to cool to room temperature.

-

Post-Combustion Treatment: The as-synthesized powder may be used directly or can be lightly ground and calcined at a moderate temperature (e.g., 500-700°C) to remove any residual carbon and to improve crystallinity.

Logical Workflow: Solution Combustion

Caption: Workflow for solution combustion synthesis of this compound nanoparticles.

Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting this compound nanoparticles. The following table summarizes key quantitative parameters associated with each method, based on data from syntheses of neodymium oxide and similar rare-earth oxides.

| Parameter | Co-precipitation | Sol-Gel | Hydrothermal | Solution Combustion |

| Particle Size | 60-80 nm[2] | 20-30 nm[3] | 5-20 nm is typical for wet-chemical routes[5] | 20-30 nm[5] |

| Morphology | Spherical, agglomerated[2] | Voluminous, porous ash[3] | Well-defined (rods, cubes, etc.)[5] | Porous, foam-like[5] |

| Crystallinity | Good after calcination | Good after combustion/calcination | High, often without high-temp calcination[5] | High, crystalline as-synthesized |

| Surface Area | Moderate | High | Variable, can be high (up to 130 m²/g reported for microwave-assisted hydrothermal Nd₂O₃)[3] | Very high, due to gas evolution[5] |

| Yield | High, easily scalable[4] | High, easily scalable | High, batch process | High, very rapid production[2] |

| Process Temp. | Precipitation: ~90°C; Calcination: ~800°C | Gelation: ~100°C; Combustion/Calcination: >600°C | 150-200°C[5] | Ignition: ~300-500°C; Reaction: Very high, transient |

| Complexity | Low | Moderate | Moderate (requires specialized equipment) | Low |

Conclusion

The synthesis of this compound nanoparticles can be successfully achieved through several methods, each offering distinct advantages.

-

Co-precipitation is a simple, cost-effective method suitable for large-scale production, yielding spherical nanoparticles.

-

Sol-gel synthesis provides excellent control over purity and homogeneity, resulting in fine, porous powders.

-

Hydrothermal synthesis excels at producing highly crystalline nanoparticles with controlled morphologies at relatively low temperatures.

-

Solution combustion is a remarkably rapid and energy-efficient technique for generating highly porous, crystalline nanoparticles.

The selection of an appropriate synthesis method will depend on the specific requirements of the intended application, such as desired particle size, morphology, surface area, and production scale. This guide provides the foundational protocols and comparative data necessary for researchers to embark on the synthesis and exploration of this compound nanoparticles for their advanced applications.

References

- 1. bendola.com [bendola.com]

- 2. Solution combustion synthesis: the relevant metrics for producing advanced and nanostructured photocatalysts - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02714C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rare-Earth Oxide Nanoparticles: A New Weapon Against Multidrug-Resistant Pathogens with Potential Wound Healing Treatment [mdpi.com]

- 6. www3.nd.edu [www3.nd.edu]

The "Twin" Element: A Technical History of Didymium Oxide's Discovery and Deconstruction

A deep dive into the scientific journey that unveiled the true nature of a once-thought fundamental element, this technical guide chronicles the discovery, mischaracterization, and eventual separation of didymium oxide. It serves as a resource for researchers, scientists, and drug development professionals, offering insights into the foundational analytical techniques that paved the way for the isolation of critical rare earth elements.

The story of didymium is a compelling chapter in the history of chemistry, illustrating the challenges and triumphs of early elemental analysis. For over four decades, the scientific community accepted didymium as a distinct element. Its eventual separation into praseodymium and neodymium was a landmark achievement, refining the periodic table and deepening our understanding of the rare earth elements.

From "Hidden" to "Twin": The Initial Discovery

The journey began with the investigation of cerite, a mineral first described in 1803.[1] In 1841, Swedish chemist Carl Gustaf Mosander, while analyzing a sample of cerium nitrate, astutely observed that "ceria" was not a single oxide.[2][3] Through a meticulous process, he isolated a new oxide he named "lanthana" (from the Greek lanthanein, meaning "to lie hidden").[4] Continuing his work, Mosander identified a pinkish-colored oxide that was closely associated with lanthanum. Due to its close relationship with lanthanum, he named this supposed new element "didymium" (from the Greek didymos, meaning "twin") in 1841.[5][6] For many years, didymium was accepted as an element, even being assigned the symbol "Di" and the atomic number 95 in early versions of Dmitri Mendeleev's periodic table.[6][7]

Cracks in the Elemental Facade: The Road to Separation

As analytical techniques advanced, doubts about the elemental nature of didymium began to surface. Spectroscopic analysis, a revolutionary tool for elemental identification, revealed inconsistencies in the spectral lines of didymium samples from different sources. In 1874, Per Teodor Cleve was the first to suggest that didymium was likely a mixture of at least two elements.[6] This suspicion was further solidified in 1879 when Lecoq de Boisbaudran isolated samarium from a didymium-containing mineral.[6]

The definitive proof came in 1885 from the Austrian chemist Carl Auer von Welsbach.[3] He subjected didymium salts to a painstaking process of fractional crystallization, a technique that separates substances based on differences in their solubility.[5] Through this laborious method, he successfully separated didymium into two distinct components with different colored salts: one forming green salts and the other, pink.

The "Green Twin" and the "New Twin": A New Naming Convention

In his 1885 announcement to the Vienna Academy of Sciences, Auer von Welsbach proposed names for his newly isolated elements that paid homage to their origin. For the element forming green salts, he suggested "praseodidymium" (green twin), and for the one with pink salts, "neodidymium" (new twin). These names were later shortened to praseodymium (Pr) and neodymium (Nd) . The name "didymium" persists in some contexts, particularly in the glass industry, to refer to a mixture of praseodymium and neodymium oxides used in safety glasses for glassblowing and blacksmithing.[5]

Quantitative Insights into Didymium

While detailed quantitative analysis from the 19th century is scarce, historical records and modern analysis of historical mineral samples provide some key data.

| Parameter | Value/Description | Source |

| Original Symbol | Di | [6] |

| Original Atomic Number | 95 | [7] |

| Typical Nd:Pr Ratio in Cerite | ~3:1 | [5] |

| Composition of a Commercial "Didymium" Salt (post-cerium removal) | ~46% Lanthanum, ~34% Neodymium, ~11% Praseodymium, with the remainder being mostly samarium and gadolinium. | [5] |

Foundational Experimental Protocols

The separation of the rare earth elements was a formidable challenge for 19th-century chemists. The following are descriptions of the key experimental methodologies employed in the discovery and separation of didymium.

Mosander's Isolation of this compound (c. 1841)

Carl Gustaf Mosander's initial separation of didymium from ceria was a multi-step process rooted in the differing basicities of the rare earth oxides.

Objective: To separate the components of "ceria" obtained from the mineral cerite.

Methodology:

-

Preparation of Cerium Nitrate: The cerite ore was first treated to extract the mixed rare earth oxides. This oxide mixture was then dissolved in nitric acid to form a solution of the corresponding nitrates.

-

Partial Decomposition: A sample of the cerium nitrate solution was carefully evaporated to dryness and then roasted in air.[2][3] This step was crucial as it partially decomposed the cerium(III) nitrate to the less soluble cerium(IV) oxide. The nitrates of the more basic lanthanum and didymium were less affected by this process.

-

Selective Dissolution: The roasted solid was then treated with dilute nitric acid.[2][3] The more basic oxides of lanthanum and didymium dissolved, while the less basic cerium oxide remained largely as a solid residue.

-

Separation and Identification: The resulting solution, now enriched in lanthanum and didymium, was further processed. Mosander observed that upon precipitation, a pinkish-colored oxide was obtained, which he identified as the oxide of the new element, didymium.

Auer von Welsbach's Separation of Praseodymium and Neodymium (1885)

Carl Auer von Welsbach's successful separation of didymium into its constituent elements was a testament to his mastery of fractional crystallization.

Objective: To separate the components of didymium.

Methodology:

-

Preparation of Double Nitrates: this compound was dissolved in nitric acid to form didymium nitrate. This was then reacted with ammonium nitrate to form a double salt, didymium ammonium nitrate.[5]

-

Fractional Crystallization: A concentrated solution of the didymium ammonium nitrate in nitric acid was prepared.[5] This solution was then allowed to slowly evaporate. As the solution became more concentrated, crystals would form. Due to slight differences in the solubility of praseodymium ammonium nitrate and neodymium ammonium nitrate, the initial crystals formed would be slightly enriched in the less soluble component.

-

Iterative Process: The crystals were separated from the remaining solution (the mother liquor). Both the crystals and the mother liquor were then redissolved and the crystallization process was repeated. This iterative process was performed numerous times, with each step further enriching the fractions in either praseodymium or neodymium.

-

Spectroscopic Confirmation: The progress of the separation was monitored using spectroscopy.[2] As the fractions became purer, the absorption spectra of the solutions showed the distinct spectral lines of praseodymium and neodymium becoming more defined. The final, separated fractions exhibited the characteristic green and pink colors of praseodymium and neodymium salts, respectively.

Visualizing the Path of Discovery

The following diagrams illustrate the key logical and experimental workflows in the history of this compound.

References

- 1. Neodymium - Wikipedia [en.wikipedia.org]

- 2. Praseodymium - Wikipedia [en.wikipedia.org]

- 3. Lanthanum - Wikipedia [en.wikipedia.org]

- 4. Didymium - Wikipedia [en.wikipedia.org]

- 5. Carl Gustaf Mosander - Wikipedia [en.wikipedia.org]

- 6. Didymium Facts and Uses - Element or Not? [thoughtco.com]

- 7. sciencenotes.org [sciencenotes.org]

An In-Depth Technical Guide to the Solubility of Didymium Oxide in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didymium oxide, a mixture of neodymium oxide (Nd₂O₃) and praseodymium oxide (Pr₆O₁₁), is a crucial rare earth material with applications ranging from glass manufacturing to the production of high-strength magnets. The dissolution of this compound in acidic solutions is a fundamental step in many of its purification and application processes. This technical guide provides a comprehensive overview of the solubility of this compound in various acidic media, presenting available quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in their work.

Core Concepts of this compound Dissolution

The dissolution of this compound in acids is a chemical reaction where the metallic oxides react with the acid to form the corresponding rare earth salts and water. The general reactions can be represented as:

-

Nd₂O₃ + 6H⁺ → 2Nd³⁺ + 3H₂O

-

Pr₆O₁₁ + 18H⁺ → 6Pr³⁺ + 9H₂O + O₂

The rate and extent of dissolution are influenced by several factors, including the type of acid, acid concentration, temperature, particle size of the oxide, and the presence of complexing agents.

Solubility in Different Acidic Solutions

This compound is generally soluble in strong mineral acids such as nitric acid, sulfuric acid, hydrochloric acid, and perchloric acid. The following sections summarize the available data on its solubility in these media.

Nitric Acid (HNO₃)

Sulfuric Acid (H₂SO₄)

The solubility of the components of this compound in sulfuric acid is influenced by temperature and acid concentration. Notably, praseodymium sulfate exhibits inverse solubility, meaning its solubility decreases as the temperature rises.[1]

A study on the leaching of praseodymium from a rare earth element slag using 0.3 mol/L sulfuric acid demonstrated that the leaching yield is proportional to the temperature in the range of 30 to 80°C, with complete conversion to praseodymium sulfate after 5 hours at 80°C.[2]

Hydrochloric Acid (HCl)

Hydrochloric acid is also a potent solvent for this compound. Research on the leaching of mixed rare earth concentrates has shown that a high leaching efficiency can be achieved under specific conditions.

| Acid Concentration | Temperature | Leaching Efficiency | Reference |

| 1.0 mol/L | 100 °C | Complete dissolution of Nd₂O₃ | [3] |

Perchloric Acid (HClO₄)

Perchloric acid is a strong oxidizing acid that can effectively dissolve this compound. It is often used in analytical procedures for the complete digestion of rare earth oxides.

Quantitative Solubility Data

Systematic quantitative data on the solubility of this compound as a function of acid concentration and temperature is sparse in publicly available literature. The following table summarizes the available data points for the individual components of this compound.

Table 1: Solubility Data for Neodymium and Praseodymium Oxides in Acidic Solutions

| Oxide | Acid | Acid Concentration (mol/L) | Temperature (°C) | Solubility/Leaching Efficiency | Reference |

| Nd₂O₃ | HCl | 1.0 | 25 | 85.5% dissolution | [3] |

| Nd₂O₃ | HCl | 1.0 | 100 | 100% dissolution | [3] |

| Pr₆O₁₁ | H₂SO₄ | 0.3 | 30 - 80 | Leaching yield proportional to temperature | [2] |

| Pr₆O₁₁ | H₂SO₄ | 0.3 | 80 | Complete conversion after 5 hours | [2] |

Experimental Protocols

This section outlines a general methodology for determining the solubility of this compound in an acidic solution.

Materials and Equipment

-

This compound powder of known composition (Nd₂O₃ and Pr₆O₁₁ content)

-

Selected acid (Nitric, Sulfuric, Hydrochloric, or Perchloric acid) of various concentrations

-

Distilled or deionized water

-

Constant temperature water bath or heating mantle with a stirrer

-

Reaction vessel (e.g., beaker, flask)

-

Thermometer

-

pH meter

-

Filtration apparatus (e.g., vacuum filtration with filter paper)

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for concentration analysis

Procedure

-

Preparation of Acid Solutions: Prepare a series of acidic solutions of varying concentrations by diluting the concentrated acid with distilled water.

-

Dissolution Experiment:

-

Place a known volume of the prepared acid solution into the reaction vessel.

-

Bring the solution to the desired temperature using the constant temperature bath or heating mantle.

-

Add a pre-weighed amount of this compound powder to the heated acid solution while stirring continuously.

-

Maintain the temperature and stirring for a specified period to allow the dissolution to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After the specified time, withdraw a sample of the solution.

-

Immediately filter the sample to remove any undissolved solid particles.

-

Analyze the concentration of neodymium and praseodymium in the filtrate using ICP-OES or AAS.

-

-

Data Analysis:

-

Calculate the solubility of this compound in grams per liter (g/L) or moles per liter (mol/L) based on the measured concentrations of neodymium and praseodymium.

-

Repeat the experiment at different acid concentrations and temperatures to generate solubility curves.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for experimentally determining the solubility of this compound.

References

An In-depth Technical Guide to Didymium Oxide: A Mixture of Neodymium and Praseodymium Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didymium oxide, historically considered the oxide of a single element, is in fact a mixture of neodymium oxide (Nd₂O₃) and praseodymium oxide (Pr₆O₁₁). This technical guide provides a comprehensive overview of this compound, from its historical discovery and separation to modern analytical techniques for its characterization. Detailed experimental protocols for both historical and contemporary separation methods are presented, alongside methodologies for quantitative analysis. This document aims to serve as a valuable resource for researchers and professionals working with rare earth elements, providing the necessary data and procedures for their effective separation and analysis.

Introduction

First discovered in 1841 by Carl Mosander, "didymium" was believed to be a new element.[1] However, in 1885, the Austrian chemist Carl Auer von Welsbach successfully separated didymium into two distinct elements: praseodymium and neodymium, revealing its true nature as a mixture.[2][3][4][5] The name "didymium," derived from the Greek word didymos meaning "twin," has persisted in various industries, notably in the manufacturing of specialized glass for safety goggles used in glassblowing and blacksmithing.[1] this compound is the raw material for producing praseodymium-neodymium alloys and is a crucial component in high-performance neodymium-iron-boron permanent magnets.[6]

Composition of this compound

The exact composition of this compound can vary depending on its mineral source. However, it is primarily composed of neodymium oxide and praseodymium oxide. Other rare earth oxides may also be present in minor quantities.

| Component | Chemical Formula | Typical Percentage Range (%) |

| Neodymium Oxide | Nd₂O₃ | 70 - 80% |

| Praseodymium Oxide | Pr₆O₁₁ | 20 - 30% |

| Other Rare Earth Oxides | (La₂O₃, CeO₂, Sm₂O₃, etc.) | < 5% |

Separation of Neodymium and Praseodymium Oxides

The separation of the constituent oxides from Didymium is a critical process in the purification of neodymium and praseodymium. Historically, this was achieved through the laborious process of fractional crystallization. Modern industrial processes predominantly utilize more efficient techniques such as solvent extraction and ion exchange chromatography.

Experimental Protocols for Separation

This method, pioneered by Carl Auer von Welsbach, exploits the slight differences in the solubility of the double nitrates of neodymium and praseodymium with ammonium or magnesium nitrate.

Principle: Neodymium magnesium nitrate is slightly more soluble than praseodymium magnesium nitrate, allowing for their separation through repeated crystallization steps.

Protocol:

-

Dissolution: Dissolve this compound in nitric acid to form a solution of didymium nitrate.

-

Double Salt Formation: Add a stoichiometric amount of magnesium nitrate (or ammonium nitrate) to the solution and concentrate it by heating to induce crystallization of the double nitrates.

-

First Fractionation: Allow the solution to cool slowly. The less soluble praseodymium double nitrate will crystallize out first.

-

Separation: Separate the crystals (praseodymium-rich fraction) from the mother liquor (neodymium-rich fraction) by filtration.

-

Repetition: Redissolve each fraction in a minimum amount of hot water and repeat the crystallization process. The praseodymium-rich crystals are recrystallized to further remove neodymium, and the neodymium-rich mother liquor is further concentrated to crystallize out the neodymium double nitrate, leaving residual praseodymium in the new mother liquor.

-

Iteration: This process is repeated numerous times (potentially hundreds) to achieve high-purity fractions of neodymium and praseodymium. The progress of the separation can be monitored by observing the color of the fractions: praseodymium salts are typically green, while neodymium salts are reddish-lilac.

Solvent extraction is a highly efficient and widely used industrial method for separating rare earth elements.

Principle: This technique relies on the differential distribution of neodymium and praseodymium ions between an aqueous phase and an immiscible organic phase containing a specific extractant.

Protocol:

-

Aqueous Feed Preparation: Dissolve this compound in a suitable acid (e.g., nitric acid or hydrochloric acid) to prepare an aqueous feed solution containing Nd³⁺ and Pr³⁺ ions.

-

Organic Phase Preparation: Prepare an organic phase by dissolving an extractant in a suitable organic solvent (e.g., kerosene). Common extractants include organophosphorus acids (like D2EHPA) or quaternary ammonium salts (like Aliquat 336).

-

Extraction: Contact the aqueous feed with the organic phase in a mixer-settler unit. The extractant will selectively form complexes with the rare earth ions, transferring them to the organic phase. The separation factor between neodymium and praseodymium can be influenced by the choice of extractant, pH of the aqueous phase, and temperature.

-

Scrubbing: The loaded organic phase is then "scrubbed" with a dilute acid solution to remove any co-extracted impurities.

-

Stripping: The neodymium and praseodymium are then stripped from the organic phase back into an aqueous phase using a strong acid solution. By carefully controlling the conditions, it is possible to selectively strip one element before the other.

-

Multi-stage Process: The entire process is typically carried out in a multi-stage counter-current fashion to achieve high purity levels for both elements.

Ion exchange chromatography is another powerful technique for separating rare earth elements with high purity.

Principle: This method utilizes the differential affinity of neodymium and praseodymium ions for a solid ion exchange resin. The ions are passed through a column packed with the resin and are separated based on their retention times.

Protocol:

-

Column Preparation: A chromatography column is packed with a suitable cation exchange resin.

-

Loading: A solution of didymium chloride or nitrate is loaded onto the top of the column, where the Nd³⁺ and Pr³⁺ ions bind to the resin.

-

Elution: A complexing agent, known as an eluent (e.g., EDTA, DTPA), is passed through the column. The eluent forms complexes with the rare earth ions, which then detach from the resin and move down the column.

-

Fractionation: The stability of the rare earth-eluent complexes differs slightly, with the praseodymium complex typically being slightly less stable than the neodymium complex. This causes praseodymium to elute from the column slightly before neodymium.

-

Collection: The eluate is collected in fractions, which are then analyzed to determine their composition. Fractions containing high-purity praseodymium and neodymium are collected separately.

-

Regeneration: After the separation, the resin is regenerated for subsequent use.

Quantitative Analysis of this compound

Accurate determination of the neodymium and praseodymium content in this compound is essential for quality control and research purposes. Several analytical techniques are commonly employed for this purpose.

Experimental Protocols for Quantitative Analysis

Principle: XRF is a non-destructive analytical technique that measures the fluorescent X-rays emitted from a sample when it is excited by a primary X-ray source. The energy and intensity of the emitted X-rays are characteristic of the elements present and their concentrations.

Protocol:

-

Sample Preparation:

-

Pressed Pellet Method: Mix a known weight of the finely powdered this compound sample with a binder (e.g., boric acid) and press the mixture into a pellet using a hydraulic press.

-

Fused Bead Method: For higher accuracy, fuse the this compound sample with a flux (e.g., lithium tetraborate) at a high temperature to create a homogeneous glass bead. This eliminates particle size and mineralogical effects.[7]

-

-

Instrumentation: Place the prepared sample (pellet or fused bead) into the XRF spectrometer.

-

Analysis: Irradiate the sample with X-rays from an X-ray tube. The spectrometer's detector measures the energy and intensity of the characteristic fluorescent X-rays emitted by the neodymium and praseodymium atoms.

-

Quantification: The concentrations of Nd₂O₃ and Pr₆O₁₁ are determined by comparing the measured intensities to those of certified reference materials with known compositions.

Principle: ICP-MS and ICP-OES are highly sensitive techniques that involve introducing a sample into a high-temperature plasma, which atomizes and ionizes the elements. ICP-MS then separates and detects the ions based on their mass-to-charge ratio, while ICP-OES measures the characteristic light emitted by the excited atoms and ions.

Protocol:

-

Sample Digestion:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a mixture of concentrated acids, such as nitric acid and hydrochloric acid.[8] Heating may be required to ensure complete dissolution.

-

-

Dilution: Dilute the digested sample solution to a known volume with deionized water to bring the concentrations of neodymium and praseodymium within the linear dynamic range of the instrument.

-

Instrumentation: Introduce the diluted sample solution into the ICP-MS or ICP-OES instrument.

-

Analysis:

-

ICP-MS: The plasma ionizes the neodymium and praseodymium atoms. The mass spectrometer then separates the ions based on their mass-to-charge ratio, and a detector measures the ion currents.

-

ICP-OES: The plasma excites the neodymium and praseodymium atoms and ions, which then emit light at characteristic wavelengths. The spectrometer separates these wavelengths, and a detector measures their intensities.

-

-

Quantification: The concentrations of neodymium and praseodymium in the original sample are determined by comparing the measured signals to a calibration curve prepared from a series of standard solutions of known concentrations.

Principle: AAS is a technique that measures the absorption of light by free atoms in the gaseous state. The amount of light absorbed is proportional to the concentration of the analyte element.

Protocol:

-

Sample Preparation: Prepare a sample solution by dissolving the this compound in acid, similar to the procedure for ICP analysis.

-

Instrumentation: A hollow cathode lamp specific for either neodymium or praseodymium is used as the light source. The sample solution is aspirated into a flame or a graphite furnace, where it is atomized.

-

Analysis: Light from the hollow cathode lamp is passed through the atomized sample. The detector measures the amount of light that is absorbed by the neodymium or praseodymium atoms.

-

Quantification: The concentration of each element is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions. A separate analysis is required for each element.

Visualizations

Logical Relationships and Workflows

Caption: Historical timeline of the discovery and separation of Didymium.

Caption: General workflow for the separation of neodymium and praseodymium oxides.

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

This compound, a historical misnomer, remains a significant material in the field of rare earth chemistry. Understanding its composition and the methods for separating its constituent elements, neodymium and praseodymium, is crucial for their application in various high-tech industries. This guide has provided a detailed overview of the historical context, composition, and modern analytical and separation techniques for this compound. The experimental protocols and workflows presented herein offer a practical resource for researchers and professionals, facilitating a deeper understanding and more effective utilization of these critical rare earth elements.

References

An In-depth Technical Guide to Didymium Oxide for Researchers and Scientists

Introduction

Didymium oxide is a mixture of rare earth oxides, primarily composed of neodymium oxide (Nd₂O₃) and praseodymium oxide (Pr₆O₁₁/Pr₂O₃). Historically, "didymium" was once considered a distinct element before its separation into neodymium and praseodymium in 1885 by Carl Auer von Welsbach. Today, the term persists in industrial and scientific contexts to refer to this oxide mixture. This compound typically appears as a gray, brownish, or light-tan powder. It is insoluble in water but dissolves in acids and is noted for its high thermal and chemical stability.[1][2] Its primary applications are in the manufacturing of colored glass and ceramics, high-performance neodymium-iron-boron permanent magnets, optical filters, and as a catalyst.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its constituent oxides, detailed experimental protocols for their synthesis and characterization, and logical workflows for these processes. While direct applications in drug development are not prominent, the synthesis of nanostructured forms of these oxides may hold relevance for advanced drug delivery systems and catalysis in pharmaceutical production.

Chemical Identification and Physical Properties

The CAS number for this compound is 11141-21-2. Its molecular formula is best represented as a mixture, commonly denoted as (Pr+Nd)₂O₃, Nd₂O₆Pr₂, or Nd₂O₃·Pr₂O₃. The precise composition of this compound can vary, affecting its overall properties.

The following tables summarize the key quantitative data for this compound and its primary components, neodymium oxide and praseodymium oxide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 11141-21-2 |

| Molecular Formula | Nd₂O₆Pr₂ |

| Molecular Weight | 666.30 g/mol [3] |

| Appearance | Brown, gray, or tan powder[1][2] |

| Density | 7.8 g/cm³ |

| Melting Point | 2300 °C |

| Solubility | Insoluble in water; soluble in acids[2] |

Table 2: Physical and Chemical Properties of Neodymium Oxide (Nd₂O₃)

| Property | Value |

| CAS Number | 1313-97-9 |

| Molecular Formula | Nd₂O₃ |

| Molar Mass | 336.48 g/mol |

| Appearance | Light blue or lavender powder[4] |

| Crystal Structure | Hexagonal[5][6] |

| Density | 7.24 g/cm³[5] |

| Melting Point | ~1900 °C[7] |

| Solubility | Insoluble in water, soluble in mineral acids[7] |

Table 3: Physical and Chemical Properties of Praseodymium Oxide (Pr₆O₁₁ and Pr₂O₃)

| Property | Pr₆O₁₁ | Pr₂O₃ |

| CAS Number | 12037-29-5 | 12036-32-7 |

| Molecular Formula | Pr₆O₁₁ | Pr₂O₃ |

| Molar Mass | 1021.44 g/mol [8] | 329.81 g/mol [9] |

| Appearance | Dark brown to black powder[10] | Light green solid[9] |

| Crystal Structure | Cubic fluorite[11][12] | Hexagonal[9] |

| Density | 6.5 g/cm³[8][10] | 6.9 g/cm³[9] |

| Melting Point | 2183 °C[8][12] | 2183 °C[9] |

| Boiling Point | 3760 °C[8][12] | 3760 °C[9] |

Experimental Protocols

The synthesis and characterization of this compound and its components often involve nanoparticle preparation to enhance their properties for various applications. Below are detailed methodologies for key experiments.

Synthesis of Neodymium Oxide (Nd₂O₃) Nanoparticles via Homogeneous Co-precipitation

This method is widely used for producing nano-scale neodymium oxide powder.[7]

Materials:

-

Neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Urea (CH₄N₂O)

-

Deionized water

Procedure:

-

Prepare a solution by dissolving 0.05 g (0.11 mmol) of Nd(NO₃)₃·6H₂O and 0.5 g (8.3 mmol) of urea in 40 mL of deionized water.[13]

-

Sonicate the solution for 30 minutes to ensure homogeneity.[13]

-

Heat the mixture to 90°C and maintain this temperature for 3-4 hours to allow for sedimentation.[13] During this step, the urea slowly decomposes to generate hydroxide ions, leading to the gradual precipitation of neodymium hydroxide.

-

Separate the resulting precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors.

-

Dry the precipitate in an oven at a low temperature (e.g., 80°C) overnight.

-

Calcine the dried powder in a furnace at 800°C for 3 hours to obtain neodymium oxide (Nd₂O₃) nanoparticles.[13]

Synthesis of Praseodymium Oxide (Pr₆O₁₁) Nanoparticles via a Modified Polyol Process

This scalable process yields well-crystallized praseodymium oxide nanoparticles.

Materials:

-

Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

-

Polyol solvent (e.g., diethylene glycol)

-

Ethanol

-

Acetone

-

Deionized water

Procedure:

-

Dissolve praseodymium nitrate hexahydrate in the polyol solvent. The polyol acts as both a solvent and a reducing agent.

-

Heat the solution to induce the precipitation of praseodymium hydroxide.

-

Isolate the precursor material (praseodymium hydroxide) through centrifugation.[14]

-

Wash the precipitate multiple times with ethanol, acetone, and deionized water to remove residual polyol and other impurities.[14]

-

Dry the washed precipitate.

-

Calcine the dried praseodymium hydroxide precursor in air at 600°C for 2 hours to transform it into praseodymium oxide (Pr₆O₁₁) nanoparticles.[14][15]

Characterization of Oxide Nanoparticles

A suite of analytical techniques is employed to characterize the synthesized oxide nanoparticles.

Methods:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[16][17]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape of the synthesized materials.[16][17]

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and lattice structure.[16][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the samples, confirming the formation of the metal oxide and the removal of precursor materials.[13][16]

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the materials and to determine the appropriate calcination temperatures.[16][17]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the nanoparticles.[15]

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes described above.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | Nd2O6Pr2 | CID 44135820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. News - What is Neodymium Oxide and Its Applications [epomaterial.com]

- 5. Neodymium oxide | 1313-97-9 [chemicalbook.com]

- 6. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. nanotrun.com [nanotrun.com]

- 8. azonano.com [azonano.com]

- 9. Praseodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 10. Praseodymium oxide | 12037-29-5 [chemicalbook.com]

- 11. shop.nanografi.com [shop.nanografi.com]

- 12. Praseodymium(III,IV) oxide - Wikipedia [en.wikipedia.org]

- 13. bendola.com [bendola.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Polyol-Based Synthesis of Praseodymium Oxide Nanoparticles | Semantic Scholar [semanticscholar.org]

- 16. Praseodymium oxide nanostructures: novel solvent-less preparation, characterization and investigation of their optical and photocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Health and Safety Data Sheet for Didymium Oxide Handling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling didymium oxide. This compound is a mixture of neodymium (III) oxide (Nd₂O₃) and praseodymium (III,IV) oxide (Pr₆O₁₁). While some safety data sheets (SDS) for pure this compound classify it as a non-hazardous substance, its components and other commercial preparations may carry hazard classifications.[1] Therefore, a cautious approach is warranted. This guide synthesizes available data to promote safe laboratory practices.

Physicochemical and Hazard Information

A summary of the key physical, chemical, and hazard properties of this compound and its constituent oxides is presented below. It is important to note that some discrepancies exist between different suppliers' safety data sheets regarding the hazard classification of these materials.

Table 1: Physical and Chemical Properties of this compound and its Components

| Property | This compound | Neodymium (III) Oxide | Praseodymium (III,IV) Oxide |

| CAS Number | 11141-21-2[2][3] | 1313-97-9[4][5] | 12037-29-5[6][7][8] |

| Molecular Formula | Nd₂O₆Pr₂[2][9] | Nd₂O₃[4] | Pr₆O₁₁[6][7] |

| Molecular Weight | 666.29 g/mol [2][9] | 336.48 g/mol [4] | 1021.44 g/mol [6] |

| Appearance | Brown or tan powder[10][11] | Bluish-grey (light) powder[4] | Dark brown to black powder[7] |

| Odor | Odorless[4][12] | Odorless[4] | No odor[7] |

| Melting Point | 2300 °C | 2270 °C[4][12] | 2500 °C[7][13] |

| Boiling Point | Not available | Not available[4][12] | 4200 °C[7] |

| Solubility | Insoluble in water; soluble in acids[10][11] | Insoluble in cold water[4] | Insoluble in water[7][13] |

| Density | 7.8 g/cm³ | 7.24 g/cm³[4] | 6.34 g/cc[7] |

Table 2: Hazard Identification for this compound and its Components

| Substance | GHS Hazard Classification | Potential Health Effects |

| This compound | Not classified as hazardous by some sources[1]. However, a solution containing didymium may be classified as causing severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure[14]. | May cause skin, eye, and respiratory irritation upon contact with dust.[1] |

| Neodymium (III) Oxide | Not classified as hazardous by some sources[5][15]. Other sources indicate it is slightly hazardous[4]. | May cause skin, eye, and respiratory tract irritation.[4] Prolonged exposure to dust may lead to chronic bronchitis.[4] |

| Praseodymium (III,IV) Oxide | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[6][8]. Some sources state it does not meet classification criteria[16]. | Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][8] Rare earth metals are considered moderately to highly toxic, with symptoms including writhing, ataxia, labored respiration, and sedation.[7] May lead to skin and lung granulomas.[7] |

Experimental Protocols: Safe Handling Procedures

Due to the lack of detailed experimental safety protocols in the reviewed literature, this section outlines a general workflow for the safe handling of this compound powder in a laboratory setting, based on standard best practices for handling chemical powders.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[1]

-

Hand Protection: Wear protective gloves (e.g., nitrile).[1]

-

Skin and Body Protection: A lab coat or impervious clothing should be worn.[1]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA approved respirator.[1][4]

Engineering Controls:

-

Work in a well-ventilated area.[1]

-

Use a fume hood or other local exhaust ventilation to minimize dust exposure.[1]

-

Ensure an eyewash station and safety shower are readily accessible.[1]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid generating dust.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

After Skin Contact: Wash off immediately with plenty of water and soap.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound powder.

Caption: Safe handling workflow for this compound powder.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the specific guidance provided in the safety data sheet from your supplier. Always consult the most up-to-date SDS for the specific material you are handling.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 11141-21-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - CAS 11141-21-2 - City Chemical LLC. [citychemical.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Praseodymium Oxide Pr6O11 - ESPI Metals [espimetals.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | Nd2O6Pr2 | CID 44135820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 11141-21-2 [chemicalbook.com]

- 11. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Praseodymium oxide - Safety Data Sheet [chemicalbook.com]

- 14. agilent.com [agilent.com]

- 15. carlroth.com [carlroth.com]

- 16. materion.com [materion.com]

Methodological & Application

Applications of Didymium Oxide in Optical Filter Manufacturing

Introduction

Didymium oxide is not a single compound but a mixture of rare-earth oxides, primarily composed of neodymium (Nd₂O₃) and praseodymium (Pr₆O₁₁).[1] This unique composition gives didymium-doped glass distinct optical properties, characterized by sharp, narrow absorption bands at specific wavelengths in the visible and near-infrared (NIR) spectra.[2][3] These properties make this compound an invaluable material in the manufacturing of specialized optical filters for a range of scientific and industrial applications. This document outlines the principal applications, provides detailed experimental protocols for filter manufacturing and use, and presents quantitative data for researchers, scientists, and drug development professionals.

Application Note 1: Wavelength Calibration Standards for Spectrophotometry

One of the most critical applications of this compound is in the fabrication of certified reference materials (CRMs) for the wavelength calibration of UV-Vis and NIR spectrophotometers.[2] The accuracy of a spectrophotometer's wavelength scale is fundamental to obtaining valid quantitative data in countless research and development applications, including pharmaceutical analysis and quality control.[2][4]

Didymium glass filters provide a series of stable and universally recognized absorption peaks that serve as reliable benchmarks.[3] Regular verification with a didymium filter ensures that the instrument is performing within its specified tolerances, a requirement for compliance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) guidelines.[2][5]

Data Presentation: Certified Wavelength Peaks

The absorption peaks of didymium glass are well-characterized. However, variations in glass melt and manufacturing processes mean that each filter must be individually certified.[3] The table below summarizes the typical, well-defined absorption peaks used for calibration from leading manufacturers.

| Certified Peak Wavelengths (nm) for Didymium Glass Filters |

| Starna Scientific Certified Peaks[3] |

| 431 |

| 473 |

| 513 |

| 529 |

| 573 |

| 585 |

| 685 |

| 741 |

| 749 |

| 807 |

| 879 |

| Hellma Analytics Certified Peaks[6] |

| 329 |

| 472 |

| 512 |

| 681 |

| 875 |

| NIR Absorption Bands[7] |

| ~1520 |

| ~1920 |

| ~2430 |

Note: The exact peak wavelengths are dependent on the spectral bandwidth of the spectrophotometer and must be taken from the calibration certificate supplied with the specific filter.[3]

Experimental Protocol: Spectrophotometer Wavelength Accuracy Verification

This protocol details the steps for using a didymium glass filter to verify the wavelength accuracy of a UV-Vis spectrophotometer.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Certified Didymium Glass Filter (e.g., mounted in a 10 mm cuvette holder)